molecular formula C8H6F5NO B3043034 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline CAS No. 71791-37-2

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline

Cat. No.: B3043034
CAS No.: 71791-37-2
M. Wt: 227.13 g/mol
InChI Key: KECMHGFWHSNIEA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H7F5NO It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an aniline ring. One common method involves the radical trifluoromethylation of aniline derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products .

Scientific Research Applications

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. These interactions can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)aniline
  • 3-(Trifluoromethyl)aniline
  • 4-(Trifluoromethoxy)aniline

Uniqueness

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in compounds with only one of these groups .

Properties

IUPAC Name

4-(difluoromethoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(14)3-5(6)8(11,12)13/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECMHGFWHSNIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228305
Record name 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71791-37-2
Record name 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71791-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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